molecular formula C13H18Cl2N4O B12271449 1H-Benzimidazole-4-carboxamide, 2-(2-methyl-2-pyrrolidinyl)-, dihydrochloride

1H-Benzimidazole-4-carboxamide, 2-(2-methyl-2-pyrrolidinyl)-, dihydrochloride

Cat. No.: B12271449
M. Wt: 317.21 g/mol
InChI Key: DSBSVDCHFMEYBX-UHFFFAOYSA-N
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Description

Historical Development and Discovery

The discovery of 1H-benzimidazole-4-carboxamide derivatives emerged from systematic efforts to develop PARP inhibitors, enzymes critical for DNA repair. Early work in the mid-2000s identified the benzimidazole core as a viable scaffold for targeting PARP-1 and PARP-2. The addition of a 2-methylpyrrolidinyl group at the 2-position of the benzimidazole ring was a strategic modification to enhance binding affinity and selectivity. By 2006, the base compound (PubChem CID: 11960528) was first registered in PubChem, marking its formal entry into chemical databases. Subsequent preclinical studies, such as those by Zhou et al. (2017), demonstrated its ability to potentiate the cytotoxicity of temozolomide in MX-1 xenograft models, solidifying its therapeutic potential.

Key milestones include:

  • 2006 : Initial synthesis and characterization of the base compound.
  • 2010s : Structural optimization yielding the dihydrochloride salt for improved solubility.
  • 2017 : Publication of co-crystal structures confirming PARP-1 binding interactions.

Nomenclature and Chemical Identity

The compound’s systematic name, 2-(2-methylpyrrolidin-2-yl)-1H-benzimidazole-4-carboxamide dihydrochloride, reflects its heterocyclic architecture. Its molecular formula is C₁₃H₁₈Cl₂N₄O , derived from the base structure (C₁₃H₁₆N₄O) with two hydrochloride moieties.

Table 1: Chemical Identifiers

Property Value Source
IUPAC Name 2-(2-methylpyrrolidin-2-yl)-1H-benzimidazole-4-carboxamide dihydrochloride
CAS Registry Number 912444-00-9 (free base)
SMILES CC1(CCCN1)C2=NC3=C(C=CC=C3N2)C(=O)N.Cl.Cl
Molecular Weight 317.22 g/mol Computed

The stereochemistry at the pyrrolidine ring’s 2-position (R-configuration) is critical for PARP inhibition, as evidenced by reduced activity in enantiomeric analogs.

Relevance and Significance in Heterocyclic Chemistry

Benzimidazoles are privileged structures in drug design due to their aromatic stability and capacity for hydrogen bonding. The fusion of a pyrrolidine ring introduces conformational rigidity, enhancing target selectivity. This compound exemplifies the strategic use of nitrogen-containing heterocycles to modulate pharmacokinetic properties:

  • Benzimidazole Core : Facilitates π-π stacking with PARP’s nicotinamide-binding site.
  • Pyrrolidine Substituent : Engages in hydrophobic interactions and stabilizes the enzyme-inhibitor complex.

Table 2: Structural Contributions to Bioactivity

Structural Feature Role in PARP Inhibition
Benzimidazole ring Binds to PARP’s catalytic domain
2-Methylpyrrolidinyl group Enhances binding affinity via van der Waals interactions
Carboxamide moiety Forms hydrogen bonds with residue Ser904

These features underscore the compound’s role as a template for designing PARP-targeted therapeutics.

Overview of Academic Research Trajectory

Academic investigations have progressed through distinct phases:

  • Synthetic Chemistry : Early studies focused on optimizing reaction conditions for introducing the pyrrolidine group. Microwave-assisted synthesis reduced reaction times from 24 hours to 2 hours while maintaining yields above 80%.
  • Structural Analysis : X-ray crystallography revealed that the (R)-enantiomer occupies PARP-1’s substrate-binding pocket, with the carboxamide group anchoring the interaction.
  • Mechanistic Studies : Research demonstrated dual inhibition of PARP-1 and PARP-2 at nanomolar concentrations (IC₅₀ = 5.2 nM and 2.9 nM, respectively).
  • Preclinical Evaluation : In vivo models showed tumor growth inhibition rates exceeding 60% when combined with DNA-damaging agents.

Table 3: Key Research Findings

Study Focus Outcome Reference
Synthesis Optimization 85% yield achieved via Pd-catalyzed coupling
PARP-1 Binding Affinity Kd = 1.8 nM (isothermal titration calorimetry)
In Vivo Efficacy 67% reduction in tumor volume (MX-1 xenograft)

Future directions include exploring its utility in BRCA-mutant cancers and combination therapies with immune checkpoint inhibitors.

Properties

IUPAC Name

2-(2-methylpyrrolidin-2-yl)-1H-benzimidazole-4-carboxamide;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4O.2ClH/c1-13(6-3-7-15-13)12-16-9-5-2-4-8(11(14)18)10(9)17-12;;/h2,4-5,15H,3,6-7H2,1H3,(H2,14,18)(H,16,17);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSBSVDCHFMEYBX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCN1)C2=NC3=C(C=CC=C3N2)C(=O)N.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18Cl2N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of 2,3-Diaminobenzamide with Pyrrolidine Derivatives

Method :

  • Step 1 : React (R)-2-methylpyrrolidine-2-carboxylic acid hydrochloride with 2,3-diaminobenzamide under peptide coupling conditions.
  • Reagents : Dicyclohexylcarbodiimide (DCC), hydroxybenzotriazole (HOBt), triethylamine (TEA) in dichloromethane.
  • Step 2 : Cyclization via acetic acid-mediated intramolecular dehydration.
  • Yield : ~70–85% for the benzimidazole core.

Key Data :

Step Reagents/Conditions Intermediate Yield
1 DCC/HOBt, CH₂Cl₂ Amide adduct 80%
2 Acetic acid, 70°C Benzimidazole 85%

Challenges :

  • Stereochemical retention at the pyrrolidine C2 position requires chiral starting materials.

Alkylation and Crystallization

α-Alkylation of Proline Derivatives

Method :

  • Step 1 : Alkylate N-Boc-L-proline methyl ester with 1,5-dibromopentane to form bromide intermediate 9 .
  • Conditions : Sodium hydride (NaH), THF, 0°C to room temperature.
  • Step 2 : Displace bromide with sodium azide, followed by saponification to yield carboxylic acid 10 .
  • Yield : 84% for bromide 9 ; quantitative for 10 .

Key Data :

Step Reaction Product Yield
1 NaH, 1,5-dibromopentane Bromide 9 84%
2 NaN₃, then NaOH Acid 10 >95%

Optimization :

  • Alternative alkylating agents (e.g., mesyl or iodo derivatives) failed to yield desired products.

Carboxamide Formation and Salt Preparation

Coupling with Carboxamide Groups

Method :

  • Step 1 : Condense 2-(2-methylpyrrolidin-2-yl)-1H-benzimidazole-4-carboxylic acid with ammonium chloride using 1,1′-carbonyldiimidazole (CDI).
  • Conditions : DMF/pyridine (1:1), 60°C, 12 hours.
  • Step 2 : Treat free base with HCl gas in ethanol to form dihydrochloride salt.

Key Data :

Step Reagents/Conditions Product Yield
1 CDI, DMF/pyridine Free base 75%
2 HCl (g), ethanol Dihydrochloride salt 90%

Purity :

  • Final product purity >98% (HPLC).

Alternative Routes for Scale-Up

Deuterated Analog Synthesis (Patent CN104926793A)

Method :

  • Step 1 : Use deuterated 2,3-diaminobenzamide and (R)-1-tert-butoxycarbonyl-2-methylproline.
  • Step 2 : Acidic deprotection (6M HCl) followed by neutralization with Na₂CO₃.
  • Yield : 65–70% overall.

Applications :

  • Improved metabolic stability for therapeutic use.

Comparative Analysis of Methods

Method Advantages Limitations Scale Suitability
Cyclocondensation High stereochemical control Multi-step purification Lab-scale
α-Alkylation Scalable intermediates Requires chiral starting material Pilot-scale
Deuterated route Enhanced pharmacokinetics Higher cost of deuterated reagents Clinical trials

Critical Process Parameters

  • Temperature : Cyclization at 70°C optimizes ring closure.
  • Solvent Choice : Ethanol/isopropanol mixtures enhance dihydrochloride crystallization.
  • Purification : Column chromatography (silica gel, CH₂Cl₂/MeOH) or recrystallization.

Chemical Reactions Analysis

1H-Benzimidazole-4-carboxamide, 2-(2-methyl-2-pyrrolidinyl)-, dihydrochloride undergoes various chemical reactions, including:

Scientific Research Applications

Cancer Therapy

Mechanism of Action :
ABT-888 is primarily recognized for its role as a PARP (Poly(ADP-ribose) polymerase) inhibitor . PARP enzymes are involved in DNA repair processes, particularly in single-strand break repair. Inhibiting PARP leads to the accumulation of DNA damage in cancer cells, particularly those deficient in homologous recombination repair mechanisms (e.g., BRCA1/2 mutations). This action enhances the efficacy of chemotherapeutic agents and radiation therapy.

Clinical Studies :
Several clinical trials have evaluated ABT-888 in combination with other treatments:

  • Combination with Chemotherapy : Studies have shown that combining ABT-888 with chemotherapy agents like carboplatin and paclitaxel improves treatment outcomes in patients with ovarian and breast cancers .
  • Impact on Tumor Response : A phase II trial indicated that patients with BRCA-mutated breast cancer showed improved response rates when treated with ABT-888 alongside standard therapies .

Neuroprotection

ABT-888 has also been studied for its potential neuroprotective effects. Its ability to modulate DNA repair mechanisms suggests applications in neurodegenerative diseases where oxidative stress and DNA damage are prevalent.

Research Findings :

  • Neurodegenerative Disorders : Preclinical studies have indicated that PARP inhibition may protect neurons from excitotoxicity and oxidative stress, which are critical factors in conditions like Alzheimer's disease .
  • Role in Neuroinflammation : By reducing neuronal cell death and inflammation, ABT-888 could serve as a therapeutic agent for various neurodegenerative diseases .

Research Applications

ABT-888 is utilized extensively in research settings to explore the roles of PARP in various biological processes:

  • Metabolic Pathway Studies : The compound is employed to investigate the tryptophan-kynurenine metabolic pathway's involvement in diseases such as cancer and neurodegeneration. It helps elucidate the dual roles of kynurenine metabolites as both neuroprotective and neurotoxic agents .

Data Table: Summary of Applications

Application AreaMechanism/ActionNotable Findings/Studies
Cancer TherapyPARP inhibition leading to increased DNA damageImproved outcomes in BRCA-mutated cancers
NeuroprotectionModulation of oxidative stress and inflammationPotential protective effects against neurodegeneration
Research ToolUnderstanding metabolic pathwaysInsights into tryptophan-kynurenine metabolism

Mechanism of Action

The mechanism of action of 1H-Benzimidazole-4-carboxamide, 2-(2-methyl-2-pyrrolidinyl)-, dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Comparison with Structurally Similar Benzimidazole Derivatives

Structural Analogues

2-(1-(3-(4-Chloroxyphenyl)-3-oxo-propyl)pyrrolidine-3-yl)-1H-benzo[d]imidazole Derivatives
  • Example : Compound 5ck (C22H21N5O3) features a 1,3-dioxoisoindolin-2-yl ethyl group on the pyrrolidine ring, differing from ABT-888’s simpler 2-methylpyrrolidinyl substituent.
  • Impact : The bulky isoindolin-2-yl group reduces solubility compared to ABT-888 but may enhance π-π stacking interactions with biological targets .
2-(2-Aminoethyl)benzimidazole Dihydrochloride
  • Structure: Contains an aminoethyl side chain (C9H12Cl2N4).
  • Properties: The aminoethyl group facilitates hydrogen bonding and increases polarity, improving aqueous solubility compared to ABT-887. However, its lack of a pyrrolidinyl group limits PARP-1 inhibition efficacy .
5-Fluoro-2-(4-piperidinyl)-1H-benzimidazole Dihydrochloride
  • Structure : Substituted with a fluorine atom at position 5 and a piperidinyl group at position 2 (C12H14Cl2FN3).
  • Impact : Fluorination enhances metabolic stability and blood-brain barrier penetration, but the piperidinyl group may reduce PARP-1 binding affinity relative to ABT-888’s methylpyrrolidinyl moiety .

Functional Analogues (PARP Inhibitors)

GPI 15427
  • Role : A PARP-1 inhibitor tested in combination with TMZ for intracranial tumors.
  • Comparison : While structurally distinct from ABT-888, GPI 15427 similarly enhances TMZ efficacy. In murine models, GPI 15427 increased survival by 50–70% when combined with TMZ, comparable to ABT-888’s preclinical performance .

Key Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Key Substituents Solubility (Polar Solvents) PARP-1 IC50 (nM)
ABT-888 (Target Compound) C13H16Cl2N4O 2-Methylpyrrolidinyl, Carboxamide High (due to dihydrochloride) 5.2
Compound 5ck C22H21N5O3 Isoindolin-2-yl ethyl, Carboxamide Moderate Not Reported
2-(2-Aminoethyl)benzimidazole diHCl C9H12Cl2N4 Aminoethyl Very High >1000
GPI 15427 Not Disclosed Undisclosed High (CNS-penetrant) 3.8

Table 2: Preclinical Efficacy in Combination Therapies

Compound Tumor Model Survival Increase (%) Metastasis Suppression Reference
ABT-888 + TMZ Glioblastoma, Melanoma 60–80 Yes
GPI 15427 + TMZ Lymphoma, Melanoma 50–70 Yes

Discussion of Key Findings

  • ABT-888 vs. GPI 15427 : Both are potent PARP-1 inhibitors with blood-brain barrier penetration, but ABT-888’s benzimidazole core offers structural advantages for synthetic scalability .
  • Impact of Substituents : The 2-methylpyrrolidinyl group in ABT-888 balances lipophilicity and target binding, whereas bulkier groups (e.g., in 5ck) compromise solubility .
  • Dihydrochloride Salts : Ionic forms improve pharmacokinetics but may require dose adjustments due to increased molecular weight (e.g., ABT-888’s MW: 281.74 vs. 461.81 for levocetirizine diHCl ).

Biological Activity

1H-Benzimidazole-4-carboxamide, 2-(2-methyl-2-pyrrolidinyl)-, dihydrochloride is a compound that belongs to the benzimidazole class of heterocyclic compounds, which are known for their diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

  • IUPAC Name : 2-[(2R)-2-methyl-2-pyrrolidinyl]-1H-benzimidazole-4-carboxamide
  • Molecular Formula : C13H16N4O·2HCl
  • CAS Number : 912444-00-9

Biological Activity Overview

Benzimidazole derivatives have garnered significant attention in medicinal chemistry due to their broad-spectrum pharmacological properties. The biological activities of 1H-benzimidazole derivatives include:

  • Antimicrobial Activity : Several studies have demonstrated that benzimidazole derivatives exhibit potent antimicrobial effects against various pathogens. For instance, derivatives have shown minimum inhibitory concentration (MIC) values indicating effective inhibition of bacterial growth.
  • Antiviral Activity : Research has indicated that certain benzimidazole derivatives act as inhibitors of viral enzymes, particularly targeting helicase activity in viruses such as Hepatitis C Virus (HCV) and Dengue Virus (DENV) .
  • Anticancer Properties : Benzimidazole compounds have been reported to possess anticancer activity through various mechanisms, including the induction of apoptosis and inhibition of cell proliferation in cancer cell lines .

The mechanisms by which 1H-benzimidazole derivatives exert their biological effects can vary widely:

  • Enzyme Inhibition : Many benzimidazole derivatives act as enzyme inhibitors, disrupting critical biochemical pathways in pathogens or cancer cells.
  • DNA Interaction : Some compounds can intercalate into DNA, leading to inhibition of replication and transcription processes.
  • Biofilm Disruption : Certain derivatives have been shown to inhibit biofilm formation in bacteria such as Staphylococcus aureus, enhancing their efficacy against biofilm-associated infections .

Antimicrobial Activity

A study evaluated the antimicrobial activity of various benzimidazole derivatives, including 1H-benzimidazole-4-carboxamide, against Gram-positive and Gram-negative bacteria. The results indicated that some derivatives exhibited significant antimicrobial properties with MIC values ranging from 12.5 to 250 μg/mL .

CompoundMIC (μg/mL)Target Pathogen
Compound A12.5S. typhi
Compound B50E. coli
Compound C250C. albicans

Antiviral Activity

Research focused on the antiviral properties of benzimidazole derivatives highlighted their potential as HCV helicase inhibitors. The most active compounds showed IC50 values around 6.5 μM against HCV helicase when DNA was used as a substrate .

Anticancer Activity

In vitro studies demonstrated that certain benzimidazole derivatives could induce apoptosis in cancer cell lines through caspase activation pathways. The derivatives showed promising results in reducing cell viability in a dose-dependent manner .

Q & A

Q. What is the mechanism of action of Veliparib Hydrochloride, and how is it experimentally validated?

Veliparib inhibits PARP1 and PARP2 enzymes, which are critical for DNA repair. Validation involves in vitro enzymatic assays measuring PARP activity inhibition (e.g., reduced poly-ADP-ribosylation) and in vivo models assessing synthetic lethality with DNA-damaging agents like temozolomide (TMZ). Synergistic effects are quantified via tumor growth inhibition rates in xenograft models .

Q. What are the recommended formulation and solubility considerations for preclinical studies?

Veliparib dihydrochloride is highly soluble in polar solvents: ≥31.7 mg/mL in DMSO and ≥104 mg/mL in water. For oral administration in animal models, it is reconstituted into a 5 mg/mL suspension using crystalline powder. Stability studies recommend storage at -20°C to prevent degradation .

Q. How is Veliparib synthesized, and what are the critical purification steps?

Synthesis involves refluxing 1-substituted phenyl-4-carboxy-2-pyrrolidinone with 1,2-diaminobenzene in 4 M HCl for 24 hours. Neutralization to pH 8–9 precipitates the product, followed by crystallization from ethanol or water. Purity is confirmed via HPLC (>97%) and NMR to resolve stereochemical integrity at the 2-methylpyrrolidinyl moiety .

Q. What pharmacokinetic parameters are critical for dosing in rodent models?

Key parameters include a twice-daily dosing schedule (days 1–5 per 28-day cycle) to maintain therapeutic plasma levels. Bioavailability studies in rodents show a half-life of ~4–6 hours. Monitoring absolute neutrophil counts (≥1000/mm³) and platelets (≥100,000/mm³) ensures dose-limiting toxicity is managed .

Advanced Research Questions

Q. How do researchers address contradictions in PARP inhibitor efficacy across cancer types?

Discrepancies (e.g., robust efficacy in BRCA-mutant breast cancer vs. resistance in glioblastoma) are analyzed via biomarker stratification (e.g., BRCA1/2 status, homologous recombination deficiency). Combinatorial studies with TMZ or radiation are designed to assess context-dependent synergies, using endpoints like progression-free survival and γH2AX foci formation as DNA damage markers .

Q. What methodologies are used to characterize Veliparib’s polymorphic crystalline forms?

X-ray diffraction (XRD) and differential scanning calorimetry (DSC) distinguish crystalline Form 1 (monoclinic) and Form 2 (orthorhombic). Solubility and dissolution rates are compared across forms to optimize bioavailability. Patent data (EP2722046) detail crystallization conditions using ethanol/water mixtures .

Q. How is Veliparib’s off-target activity assessed in high-throughput screens?

Kinase profiling assays (e.g., Eurofins KinaseProfiler) and RNA sequencing identify off-target effects. For example, Veliparib shows negligible activity against PI3K or mTOR pathways at therapeutic doses. Counter-screens with PARP1/2 knockout cells validate target specificity .

Q. What strategies mitigate Veliparib-induced hematologic toxicity in clinical trials?

Dose escalation studies use adaptive designs with toxicity monitoring (e.g., neutrophil counts). Prophylactic granulocyte colony-stimulating factor (G-CSF) is administered in trials with TMZ combinations. Pharmacodynamic modeling links exposure (AUC) to toxicity thresholds .

Q. How are impurities and degradation products analyzed during Veliparib manufacturing?

LC-MS and ion chromatography detect impurities like des-methyl analogs or hydrochloride counterion variability. Reference standards (e.g., Cimetidine Amide Dihydrochloride) validate analytical methods per ICH Q3A/B guidelines. Stability-indicating methods assess hydrolytic degradation under accelerated conditions (40°C/75% RH) .

Q. What in silico models predict Veliparib’s blood-brain barrier (BBB) penetration for CNS tumors?

Molecular dynamics simulations estimate BBB permeability using logP (1.2) and polar surface area (85 Ų). In vivo microdialysis in rodent brains quantifies unbound drug fractions. Clinical correlations use cerebrospinal fluid (CSF) sampling in glioblastoma patients .

Methodological Tables

Table 1. Key Physicochemical Properties of Veliparib Dihydrochloride

PropertyValueReference
Molecular FormulaC₁₃H₁₈Cl₂N₄O
Solubility (H₂O)≥104 mg/mL
CAS Number912445-05-7
Storage Conditions-20°C, protected from light

Table 2. Preclinical Dosing Regimens for Veliparib-TMZ Combinations

ModelVeliparib DoseTMZ DoseEndpoint
Glioblastoma10 mg/kg BID50 mg/kg QDTumor volume reduction
Breast Cancer30 mg/kg BID30 mg/kg QDBRCA1/2 mutation rate

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